3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one
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Overview
Description
3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a pyranone core with multiple functional groups, including a piperazine ring and a morpholine moiety, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one typically involves multi-step organic reactions. One common approach is to start with the formation of the pyranone core, followed by the introduction of the piperazine and morpholine groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as palladium or copper, and solvents like methanol or dichloromethane. The temperature and pH conditions are carefully controlled to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent quality and efficiency. Purification processes, such as crystallization or chromatography, are employed to isolate the desired product from by-products and impurities .
Chemical Reactions Analysis
Types of Reactions
3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The piperazine and morpholine groups can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and nucleophiles like amines or thiols. The reactions are typically carried out under controlled temperature and pH conditions to optimize yield and selectivity .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the pyranone ring can produce a dihydropyran derivative .
Scientific Research Applications
3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one involves its interaction with specific molecular targets and pathways. For instance, its fluorescent properties are attributed to the excited-state intramolecular proton transfer (ESIPT) phenomenon, which enhances its sensitivity and selectivity for metal ion detection . In biological systems, the compound may interact with cellular enzymes and receptors, leading to its observed pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
3-hydroxy-2-(4-methoxyphenyl)-4H-chromen-4-one: A related compound with similar fluorescent properties used for metal ion detection.
2-(3-hydroxy-4-methoxyphenyl)ethyl-1-O-β-D-(4-O-feruloyl): Another compound with potential biological activities.
Uniqueness
3-hydroxy-2-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinylmethyl)-4H-pyran-4-one is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological properties. Its ability to act as a fluorescent probe and its potential pharmacological activities make it a valuable compound for research and industrial applications .
Properties
CAS No. |
1676097-29-2 |
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Molecular Formula |
C22H29N3O5 |
Molecular Weight |
415.5g/mol |
IUPAC Name |
3-hydroxy-2-[[4-(2-methoxyphenyl)piperazin-1-yl]methyl]-6-(morpholin-4-ylmethyl)pyran-4-one |
InChI |
InChI=1S/C22H29N3O5/c1-28-20-5-3-2-4-18(20)25-8-6-23(7-9-25)16-21-22(27)19(26)14-17(30-21)15-24-10-12-29-13-11-24/h2-5,14,27H,6-13,15-16H2,1H3 |
InChI Key |
MPKZLJDCZVBHMP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)CC3=C(C(=O)C=C(O3)CN4CCOCC4)O |
Origin of Product |
United States |
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